molecular formula C13H15F3O3 B8175479 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid

2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid

Cat. No.: B8175479
M. Wt: 276.25 g/mol
InChI Key: ITHLMFYOMBSWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid is an organic compound that features a trifluoromethyl group, a methoxy group, and a benzyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-3-(trifluoromethyl)benzyl bromide.

    Grignard Reaction: The benzyl bromide is then reacted with magnesium to form the corresponding Grignard reagent.

    Addition to Butanoic Acid: The Grignard reagent is subsequently added to butanoic acid under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-3-(trifluoromethyl)benzyl)butanoic acid.

    Reduction: Formation of 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The overall effect is determined by the specific pathways and targets involved in the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzyl bromide
  • 4-Methoxybenzoic acid

Uniqueness

2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c1-3-9(12(17)18)6-8-4-5-11(19-2)10(7-8)13(14,15)16/h4-5,7,9H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHLMFYOMBSWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.